

Fluorescent Red Mega 480: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fluorescent Red Mega 480

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye, **Fluorescent Red Mega 480**. This document outlines the key photophysical characteristics of the dye, offers a foundational protocol for protein conjugation, and presents generalized experimental workflows for its application in common laboratory techniques.

Core Photophysical Properties

Fluorescent Red Mega 480 is a red fluorescent dye characterized by a large Stokes shift, making it suitable for multiplexing experiments with other common fluorophores. Below is a summary of its key quantitative data.



Property	Value	Solvent/Buffer	Source(s)
Excitation Maximum (λex)	~500 nm	Water	[1]
513 nm	0.1 M Phosphate, pH 7.0	[2]	
526 nm	0.1 M Phosphate, pH 7.0	[3]	
Emission Maximum (λem)	~630 nm	Water	[1]
640 nm	0.1 M Phosphate, pH 7.0	[2][3]	
Molar Extinction Coefficient (ε)	40,000 cm ⁻¹ M ⁻¹	Water	[1][4]
Molecular Weight	514.59 g/mol	-	[3]

Note: The quantum yield for **Fluorescent Red Mega 480** is not readily available in the public domain. The excitation and emission maxima can exhibit slight variations depending on the solvent environment due to solvatochromic effects.[5]

Experimental Protocols

While specific, validated protocols for the use of **Fluorescent Red Mega 480** in all applications are not widely published, the following sections provide detailed methodologies for common laboratory techniques, adapted for a generic fluorescently labeled conjugate. Researchers should optimize these protocols for their specific experimental conditions.

Protein Labeling with Fluorescent Red Mega 480 NHSester

This protocol provides a basic framework for the covalent conjugation of **Fluorescent Red Mega 480** NHS-ester to primary amines on proteins.[2]

Materials:



- Fluorescent Red Mega 480 NHS-ester
- Protein of interest
- Amine-free Dimethylformamide (DMF)
- 50 mM Bicarbonate buffer (pH 9.0)
- Phosphate Buffered Saline (PBS), pH 7.2
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

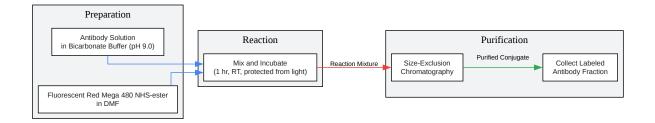
- Prepare Dye Stock Solution: Dissolve 1 mg of Fluorescent Red Mega 480 NHS-ester in 50
 μL of anhydrous, amine-free DMF.
- Prepare Protein Solution: Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
- Conjugation Reaction: While gently vortexing the protein solution, add the dissolved dye stock solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2). The first colored fraction to elute will be the conjugated protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~500-526 nm).
 - Calculate the protein concentration using the following formula: Protein Concentration (M) = $[A_{280} (A \text{ max} \times \text{CF})] / \epsilon$ protein Where:



- A₂₈₀ is the absorbance at 280 nm.
- A_max is the absorbance at the dye's excitation maximum.
- CF is the correction factor (A₂₈₀ of the free dye / A max of the free dye).
- ε_protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration) Where:
 - ϵ dye is the molar extinction coefficient of the dye at its λ max (40,000 M⁻¹cm⁻¹).

Mandatory Visualizations Experimental Workflow for Antibody Conjugation and Purification

The following diagram illustrates the general workflow for labeling an antibody with an NHS-ester functionalized fluorescent dye and the subsequent purification of the conjugate.



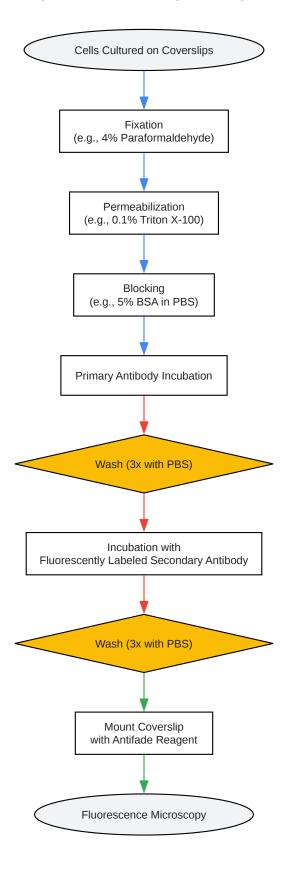
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Caption: Workflow for antibody conjugation and purification.

Generalized Workflow for Immunofluorescence Staining



This diagram outlines a typical workflow for performing immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.



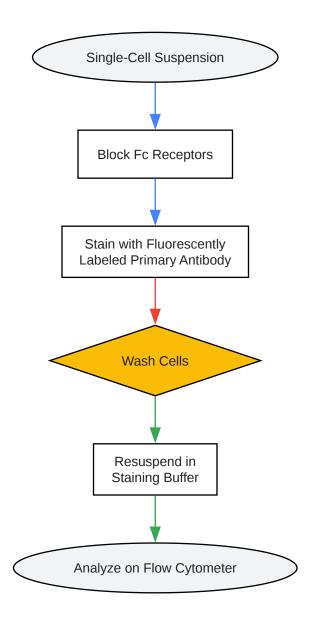


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Caption: Generalized immunofluorescence staining workflow.

Conceptual Workflow for Flow Cytometry Staining

The following diagram provides a simplified, conceptual workflow for direct cell surface staining for flow cytometry analysis.



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Caption: Conceptual workflow for direct flow cytometry staining.



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